Naamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23N3O4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
5-[[2-amino-5-[(4-methoxyphenyl)methyl]-3-methylimidazol-4-yl]methyl]-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C20H23N3O4/c1-23-16(9-13-10-17(24)19(27-3)18(25)11-13)15(22-20(23)21)8-12-4-6-14(26-2)7-5-12/h4-7,10-11,24-25H,8-9H2,1-3H3,(H2,21,22) |
InChI Key |
RJCHCFQTUKAYAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)CC2=CC=C(C=C2)OC)CC3=CC(=C(C(=C3)O)OC)O |
Synonyms |
naamine E |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naamine and Derivatives
Strategies for Total Synthesis of Core Naamine Structures
Total synthesis approaches aim to construct the entire this compound molecule from readily available starting materials. These strategies often involve the formation of the 2-aminoimidazole core and the subsequent introduction of the characteristic benzyl (B1604629) or aryl substituents.
This compound A Synthetic Pathways
This compound A was first synthesized in 2000. nih.govmdpi.com Early methods for the synthesis of naamines and naamidines were often low yielding, involved harsh reaction conditions, or required complex starting materials, highlighting the need for new synthetic routes. nih.gov
One reported synthesis of this compound A involved an addition–hydroamination–isomerization sequence utilizing a propargylcyanamide intermediate. nih.gov Another pathway for preparing naamines involves the cyclization of aminoketones with cyanamide (B42294) as a key step. nih.govmdpi.com This route starts from substituted benzaldehydes, which are converted to phenylalanine derivatives through a series of steps including protection, condensation with acetoacetic acid, hydrolysis, and hydrogenation. nih.govmdpi.com The phenylalanine derivatives are then transformed into aminoketones, which undergo cyclization with cyanamide to yield the 2-aminoimidazole core of naamines. nih.govmdpi.com
A short and scalable synthesis of naamidine A, a related marine alkaloid, has been achieved, which involved the regioselective hydroamination of a monoprotected propargylguanidine (B13887204) to deliver N3-protected cyclic ene-guanidines. nih.gov This methodology can be extended to prepare N2-acyl analogues. nih.gov
This compound C Synthetic Pathways
The first total synthesis of this compound C was achieved through an eight-step reaction sequence starting from 1-methyl-2-phenylthio-1H-imidazole. rsc.orgrsc.org A key step in this synthesis involved the construction of the (1-methyl-2,5-dioxo-3H-imidazolin-4-yl)amino side chain. rsc.org
Another approach involved the preparation of a 1,2,4,5-tetrasubstituted imidazole (B134444) derivative. rsc.org The synthesis included the reduction of an intermediate with nickel boride to obtain a 2-unsubstituted 4,5-dibenzylimidazole. rsc.org This imidazole was then brominated, followed by lithiation and treatment with trisyl azide (B81097) to afford a 2-azido intermediate. rsc.org Subsequent removal of a protecting group and catalytic hydrogenation converted the azide to the amine, yielding this compound C. rsc.org
This compound G Synthetic Pathways
Concise total syntheses of this compound G have been reported. One approach utilized a position selective metalation–benzylation sequence with a 4,5-diiodoimidazole derivative. rsc.orgrsc.org This method allowed for the introduction of two benzyl fragments onto the imidazole core. rsc.org
Another concise total synthesis of this compound G involved the preparation of an azide intermediate by treating an imidazole with n-BuLi followed by trisyl azide. rsc.org Catalytic hydrogenation of the azide converted it to the amine, providing this compound G in high yield. rsc.org This synthesis also employed a position selective exchange of nitrogen substituents via an imidazolium (B1220033) salt. rsc.org
Kealiinines A-C, naamidine H, and this compound G were extracted together from Leucetta sponges. Concise total syntheses of kealiinines A-C were achieved through an intramolecular Friedel-Crafts dehydration sequence. rsc.org
Regioselective Functionalization Approaches
Regioselective functionalization of the imidazole core is crucial for the synthesis of specific this compound derivatives. Strategies have been developed to control the position of substituents on the imidazole ring.
One method involves the use of position-specific halogen-metal exchange of polyhaloimidazoles to introduce benzyl substituted sidechains. nih.gov Lithiation at C2 and electrophilic trapping can then be used to introduce the 2-amino moiety. nih.gov
Another approach for regioselective synthesis of substituted imidazoles involves divergent pathways catalyzed by dirhodium and Lewis acids. acs.org Regioselective palladium-catalyzed cross-coupling reactions have also been employed as a powerful synthetic tool for the functionalization of haloimidazoles. jst.go.jp
The synthesis of naamidine A involved the regioselective hydroamination of a monoprotected propargylguanidine to deliver N3-protected cyclic ene-guanidines, allowing for the preparation of N2-acyl analogues while avoiding mixtures of acylation products. nih.gov
Semisynthetic Routes and Chemical Modifications
Semisynthetic routes and chemical modifications involve using naturally occurring naamines or related compounds as starting materials and introducing structural changes to obtain derivatives. These strategies are often employed to explore structure-activity relationships (SARs) and enhance biological activity.
Derivatization Strategies for Enhancing Bioactivity
To investigate SARs, various this compound and naamidine derivatives have been designed and synthesized. mdpi.com Derivatization strategies can involve modifications to the amino group or the aromatic substituents.
Acetylation of 2-aminoimidazole intermediates with acyl chlorides can yield mixtures of products, which may require further treatment to obtain the desired amides. mdpi.com Reductive amination of naamines can also be used to synthesize derivatives. mdpi.com Methylation of naamines has been attempted, but can sometimes lead to unexpected products. mdpi.com
Chemical derivatization is a general strategy used to improve the detection sensitivity and specificity of amine metabolites, such as amino acids and neurotransmitters, in techniques like MALDI imaging mass spectrometry. nih.govnih.gov This involves forming stable Schiff bases with the amine moiety using reagents like 4-hydroxy-3-methoxycinnamaldehyde. nih.gov While this specific example relates to analytical techniques, the principle of chemical modification of amine groups is applicable to generating this compound derivatives.
Molecular modification, also known as chemical modification or derivatization, is a key strategy in medicinal chemistry to refine molecules and enhance their usefulness as drugs. biomedres.usmdpi.com This can involve altering the structure by adding new chemical groups to improve properties such as potency, selectivity, solubility, and metabolic stability. biomedres.us For natural products, structural optimization through targeted molecular operations is crucial, considering their size and complexity. mdpi.com Strategies include structural fragmentation, elimination of redundant atoms or groups, and exploring SARs. mdpi.com
Derivatization of amino groups is a common method in organic synthesis and medicinal chemistry to alter the properties of compounds. google.com This can involve protection of the amino group or conjugation with other molecules. google.com
Stereoselective Synthesis of this compound Isomers
Stereoselective synthesis is a crucial aspect of natural product synthesis, aiming to produce a specific stereoisomer with high purity. For complex molecules like naamines, which can possess multiple stereocenters or exist as different isomers, controlling the stereochemical outcome of synthetic steps is paramount. The synthesis of (+)-naamine A has been achieved through a concise stereoselective method. umich.edu Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over others, including enantiomers and diastereomers. masterorganicchemistry.comegrassbcollege.ac.in Achieving high stereoselectivity often requires careful control of reaction conditions, the use of chiral reagents or catalysts, or designing synthetic routes that exploit the inherent chirality of starting materials. While general principles of stereoselective synthesis involve influencing the transition state to favor one stereochemical pathway, specific details regarding the stereoselective synthesis of particular this compound isomers, beyond the mention of a concise synthesis for (+)-naamine A, involve methodologies that control the formation of chiral centers within the imidazole core or appended side chains. umich.edumasterorganicchemistry.comegrassbcollege.ac.inmdpi.comnih.gov The synthesis of diastereoisomers of related aminodiols, for instance, can be achieved and separated, illustrating the techniques used to control stereochemistry in molecules with similar functionalities. mdpi.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of chemical compounds, including natural products like naamines, is increasingly important for reducing the environmental impact of chemical manufacturing. Green chemistry emphasizes methodologies that minimize or eliminate the use and generation of hazardous substances, promote atom economy, utilize renewable feedstocks, and employ safer solvents and reaction conditions. rsc.orgacs.orghuarenscience.com
Eco-friendly Protocols for Imidazole Derivatives
Given that the imidazole ring is a core structural feature of naamines, the development of eco-friendly protocols for the synthesis of imidazole derivatives is directly relevant to sustainable this compound synthesis. researchgate.netnih.goviiste.org Multicomponent reactions (MCRs) are considered a green chemistry technique due to their efficiency in forming multiple bonds in a single step, often leading to shorter reaction times, lower costs, reduced energy consumption, and simpler purification processes compared to traditional multi-step syntheses. researchgate.net The use of green solvents, such as ethanol, and greener heating methods like microwave irradiation, have been explored for the synthesis of imidazole derivatives. researchgate.netiiste.org
Recent innovations in green chemistry for imidazole synthesis include the use of deep eutectic solvents (DESs) as environmentally friendly and cost-effective reaction media and recyclable catalysts. researchgate.netnih.gov Studies have demonstrated the successful one-pot, multicomponent synthesis of substituted imidazole derivatives in ternary DES systems under mild conditions, yielding products in good to excellent yields with high purity and short reaction times. nih.gov These DES systems have also shown excellent recyclability without significant loss of catalytic performance. nih.gov Solvent-free synthetic approaches, particularly when combined with techniques like microwave irradiation or grinding, offer significant advantages over conventional methods, including the avoidance of toxic solvents, reduced reaction times, simplified workup, and higher yields for imidazole derivatives. iiste.orgcuestionesdefisioterapia.com
Synthetic Challenges and Innovations in this compound Chemistry
The synthesis of naamines and their derivatives presents several synthetic challenges. Early methods were often inefficient, characterized by low yields and the need for harsh reaction conditions or structurally complex starting materials, which limited their utility, particularly for the preparation of analogues required for structure-activity relationship studies. mdpi.comnih.gov The complexity of the this compound structure, including the substituted imidazole core and the presence of multiple functional groups, necessitates highly selective transformations.
Innovations in this compound chemistry have focused on addressing these challenges by developing new and more efficient synthetic routes. This includes exploring alternative cyclization strategies, developing regioselective reactions, and incorporating green chemistry principles. For instance, new routes for the synthesis of naamines and naamidines have been developed to overcome the limitations of earlier methods. mdpi.comnih.gov The development of regioselective hydroamination of propargylguanidines has provided a key achievement in the scalable synthesis of naamidine A and the selective preparation of N2-Acyl-2-aminoimidazole analogues. nih.gov These innovations not only improve the efficiency and practicality of this compound synthesis but also enable the creation of diverse this compound derivatives for further research. mdpi.comnih.gov The ongoing exploration of multicomponent reactions, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts like DESs represent significant advancements in making this compound synthesis more sustainable and efficient. researchgate.netnih.goviiste.orgcuestionesdefisioterapia.com
This compound is a class of imidazole alkaloids found in marine sponges, particularly from the genera Leucetta and Clathrina. nih.govacs.org These compounds have garnered scientific interest due to their diverse biological activities, including antiviral and antifungal properties. acs.orginformahealthcare.com Understanding the precise three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of the molecule (conformation) is crucial for elucidating how this compound interacts with biological targets and exerts its effects. Similarly, establishing clear relationships between specific structural features and observed biological activities is fundamental to the rational design of new, more potent analogs.
Structure-Activity Relationship (SAR) and Structural Elucidation
The study of this compound's structure and its correlation with biological activity involves a combination of advanced analytical techniques. These methods provide detailed information about the molecule's composition, connectivity, and spatial arrangement, which can then be mapped to observed biological effects.
Elucidation of this compound Stereochemistry and Conformation
Determining the stereochemistry and conformation of this compound is a multi-faceted process that relies on converging evidence from various spectroscopic and computational methods.
Spectroscopic Analysis in Structure Confirmation (NMR, Mass Spectrometry)
NMR spectroscopy, on the other hand, provides detailed insights into the connectivity of atoms and the local chemical environment within the molecule. acs.orgnih.govtandfonline.commdpi.comlibretexts.org By analyzing different types of NMR spectra, such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC, NOESY), researchers can identify different types of protons and carbons, determine which atoms are directly bonded, and infer the presence of specific functional groups and structural fragments. acs.orgnih.govtandfonline.commdpi.com For instance, characteristic signals in the ¹H NMR spectrum can indicate the presence and substitution patterns of aromatic rings, methyl groups, and methylene (B1212753) groups. acs.orgnih.govtandfonline.com The chemical shifts and coupling constants observed in NMR spectra are particularly valuable for assigning relative stereochemistry and understanding the conformation of flexible regions within the molecule. libretexts.orgwordpress.comnih.govwikipedia.org
Comparison of NMR data with known compounds, such as previously reported naamidines and naamines, is a common approach to identify structural similarities and highlight differences, aiding in the elucidation of new analogs. acs.orgnih.govtandfonline.commdpi.com
X-ray Diffraction Analysis in Structural Revision
While spectroscopic methods provide substantial structural information, X-ray Diffraction (XRD) analysis offers a definitive determination of the solid-state three-dimensional structure of a crystalline compound. umaine.edumalvernpanalytical.comresearchgate.net If a high-quality crystal of this compound can be obtained, XRD can precisely locate the position of each atom in the molecule, providing unambiguous information about bond lengths, bond angles, and torsional angles. This technique is particularly powerful for confirming or revising structures proposed based on spectroscopic data, especially in cases involving complex stereochemistry or unexpected structural arrangements. bpums.ac.irresearchgate.net XRD analysis can definitively establish the relative and absolute stereochemistry at chiral centers. malvernpanalytical.comresearchgate.net
Quantum Chemical Calculations for Structural Validation
Quantum chemical calculations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. rsc.orgamazon.comarxiv.org These calculations can be used to predict molecular geometries, conformational preferences, and spectroscopic parameters (such as NMR chemical shifts and coupling constants). rsc.org By comparing calculated values with experimental spectroscopic data, researchers can validate proposed structures and gain deeper insights into the molecule's electronic distribution and stability. bpums.ac.irresearchgate.net Quantum chemical calculations can also help in understanding the energy landscape of different conformers and predicting the most stable three-dimensional arrangement of the molecule in various environments. rsc.org
Mapping Structural Features to Biological Activities
Understanding how variations in the chemical structure of this compound affect its biological activity is key to developing more effective therapeutic agents. This involves synthesizing or isolating analogs with specific structural modifications and evaluating their biological potency.
Impact of Substitution Patterns on Antiviral Efficacy
Studies on this compound and related imidazole alkaloids have indicated that the substitution patterns on the core imidazole ring and the attached aromatic moieties play a significant role in their antiviral activity. nih.govmdpi.comnmppdb.com.ng While specific detailed structure-activity relationship data for this compound's antiviral activity based on substitution patterns is not extensively detailed in the provided search results, related studies on other antiviral compounds containing imidazole or benzimidazole (B57391) nuclei highlight the importance of substituents. For example, modifications and substitutions on benzimidazole derivatives have been explored for their antiviral properties against various viruses, including influenza and herpes simplex virus. philarchive.orgmdpi.commdpi.comnih.gov These studies suggest that the nature, position, and electronic properties of substituents can significantly influence the compound's ability to interact with viral targets and inhibit replication. mdpi.comelifesciences.orgmdpi.com Further research specifically on this compound analogs with systematic variations in substitution patterns would be necessary to establish clear SARs for its antiviral efficacy.
Influence of Aromatic Ring Substitutions on Antifungal Potency
The aromatic rings present in the this compound structure are also important determinants of its biological activity, particularly its antifungal properties. mdpi.comnmppdb.com.ng Research on other antifungal compounds containing aromatic rings has shown that the type, number, and position of substituents on these rings can dramatically affect their potency against various fungal strains. researchgate.netscielo.org.mxnih.govnih.govsemanticscholar.org For instance, studies have demonstrated that the presence and position of hydroxyl or methoxy (B1213986) groups on aromatic rings can be crucial for antifungal activity. semanticscholar.org Similarly, the introduction of halogen substituents or other functional groups to the aromatic ring can alter the electronic distribution and lipophilicity of the molecule, influencing its interaction with fungal cell membranes or enzymes like CYP51, a common target for antifungal drugs. researchgate.netnih.gov While direct, detailed SAR data specifically linking aromatic ring substitutions in this compound to its antifungal potency is limited in the provided results, the general principles observed in related antifungal compound classes strongly suggest that these substitutions are critical for this compound's antifungal effects. researchgate.netnih.govsemanticscholar.org
Table 1: Spectroscopic and Computational Methods in this compound Structural Elucidation
| Method | Primary Information Provided | Role in Elucidation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | Establishing molecular formula |
| NMR Spectroscopy | Atomic connectivity, local chemical environment, stereochemistry, conformation | Determining planar structure, relative stereochemistry, conformation |
| X-ray Diffraction (XRD) | Precise 3D atomic coordinates, bond lengths/angles | Definitive structural confirmation, absolute stereochemistry |
| Quantum Chemical Calculations | Predicted geometries, conformational energies, spectroscopic parameters | Validating proposed structures, understanding electronic properties |
Table 2: Generalized Impact of Structural Modifications on Biological Activity (Based on Related Compound Classes)
| Structural Feature | Potential Impact on Antiviral Activity (Based on Related Compounds) | Potential Impact on Antifungal Potency (Based on Related Compounds) |
| Substitution Patterns on Imidazole Ring | Influences interaction with viral targets, affects pharmacokinetic properties | May affect interaction with fungal enzymes or cell components |
| Substitutions on Aromatic Rings | Can alter electronic distribution, lipophilicity, and binding affinity to viral proteins | Crucial for interaction with fungal targets (e.g., CYP51), affects membrane permeability |
Structure Activity Relationship Sar and Structural Elucidation
Mapping Structural Features to Biological Activities
Role of Amino Group Derivatization in Activity Modulation
Derivatization of functional groups, including amino groups, is a common strategy in medicinal chemistry to modulate the biological activity, pharmacokinetic properties, and physical characteristics of a compound. While general techniques for amino group derivatization for analytical purposes are well-established, involving reagents that modify amino, carboxyl, and hydroxyl groups to enhance properties like volatility or detectability, the specific impact of amino group derivatization on the biological activity of Naamine derivatives has been explored through the synthesis and testing of various analogues. nih.govglobalscientificjournal.comgithub.ioresearchgate.net
Studies on this compound derivatives have demonstrated that structural modifications, likely including those to the amino group or adjacent functionalities on the core scaffold, can significantly influence their biological effects. For instance, various this compound derivatives have shown activity against phytopathogenic fungi and plant viruses. nih.gov The observation that certain this compound analogues exhibit cytotoxic activity, while noting that this activity is not solely inherent to the basic 2-aminoimidazole scaffold, suggests that appended groups or modifications, potentially involving the amino function, play a critical role in defining the biological profile. researchgate.net
A notable example highlighting the impact of derivatization is the benzyloxy this compound derivative 15d. This specific derivative demonstrated superior in vivo activity against the tobacco mosaic virus (TMV) compared to the commercial virucide ribavirin. nih.gov Derivative 15d also exhibited broad-spectrum fungicidal activity. nih.gov This enhanced activity in derivative 15d underscores how specific structural alterations, such as the introduction of a benzyloxy group, can significantly modulate and improve the biological efficacy of the this compound scaffold. While the precise site of benzyloxy conjugation (e.g., directly to an amino group, a hydroxyl group, or elsewhere on the imidazole (B134444) ring) requires detailed structural analysis of derivative 15d, its observed activity strongly supports the principle that derivatization plays a key role in optimizing the biological actions of naamines. The synthesis and evaluation of such derivatives provide valuable data points for understanding which modifications are favorable for particular activities.
Rational Design of this compound Analogues Based on SAR Data
Rational design is an iterative process that utilizes insights gained from SAR studies to guide the synthesis of new chemical entities with desired biological activities. For this compound, SAR data derived from testing naturally occurring naamines and synthetically modified derivatives informs the design of novel analogues. nih.govresearchgate.netwikipedia.org By understanding which parts of the this compound structure are essential for activity and how modifications affect potency and selectivity, researchers can make informed decisions about designing new compounds.
The synthesis and evaluation of various this compound and naamidine derivatives represent a direct application of rational design principles based on accumulated SAR data. nih.gov The goal is to create analogues with improved potency, broader spectrum of activity, or better pharmacological properties. The identification of highly active compounds, such as the benzyloxy this compound derivative 15d with its potent antiviral and antifungal effects, is a successful outcome of this rational approach. nih.gov
Activity of Benzyloxy this compound Derivative 15d Against Tobacco Mosaic Virus (TMV)
| Activity Type | Concentration (µg/mL) | Derivative 15d Activity (%) | Ribavirin Activity (%) |
| Inactivation Activity | 500 | 46 | 32 |
| Curative Activity | 500 | 49 | 35 |
| Protective Activity | 500 | 41 | 34 |
Data extracted from source nih.gov.
Molecular Mechanisms of Action and Biological Interactions
Biochemical Targets and Signaling Pathways
The interaction of Naamine with mammalian cellular systems involves several key biochemical targets and signaling cascades. These interactions are central to its observed biological activities.
Kinase Inhibition Activities (e.g., ERK1/2, CotH3)
Current scientific literature, based on the conducted search, does not provide specific details on the direct inhibitory activities of this compound against the kinases ERK1/2 and CotH3. While marine alkaloids as a broad class are known to interact with various kinases, specific studies detailing this compound's direct interaction with or inhibition of the ERK1/2 or CotH3 pathways have not been prominently reported. Further research is required to elucidate any potential role of this compound in modulating these specific kinase activities.
Nitric Oxide Synthase (iNOS) Inhibition
This compound compounds have been identified as inhibitors of nitric oxide synthase (iNOS). The overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory conditions. nih.govresearchgate.net this compound D, an imidazole (B134444) alkaloid isolated from the calcareous sponge Leucetta cf. chagosensis, has demonstrated moderate inhibitory activity against iNOS. researchgate.netijbpas.com This inhibition of iNOS is a key mechanism contributing to the anti-inflammatory and potential antitumor properties of these compounds. ijbpas.com The suppression of iNOS activity prevents the excessive production of nitric oxide, a molecule that, in high concentrations, contributes to tissue damage and the pathophysiology of several diseases. nih.govresearchgate.net
| Compound | Target Enzyme | Activity Level | Source Organism |
| This compound D | Inducible Nitric Oxide Synthase (iNOS) | Moderate | Leucetta cf. chagosensis |
Interactions with Transcription Factors (e.g., SP1)
Based on the available research, there is no specific information detailing the direct interaction between this compound and the transcription factor Sp1. Sp1 is a crucial transcription factor that regulates the expression of a multitude of genes involved in key cellular processes. nih.govuniprot.org While the modulation of transcription factors is a known mechanism for many natural products, dedicated studies investigating the effect of this compound on Sp1 binding or transcriptional activity are not described in the current body of literature.
Modulation of Cellular Proliferation (e.g., EGFR-dependent)
The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, and its dysregulation is common in various cancers. nih.govnih.gov While some marine-derived molecules have been noted as EGFR inhibitors, specific evidence directly linking this compound to the modulation of EGFR-dependent cellular proliferation is not available in the reviewed scientific literature. researchgate.net Therefore, the role of this compound in this specific signaling pathway remains an area for future investigation.
Antifungal Mechanisms
A significant area of research for this compound compounds has been their potent antifungal activity, particularly against fungi that are pathogenic to plants. mdpi.comnih.gov
Inhibition of Phytopathogenic Fungi
Naamines and synthetically derived analogues have demonstrated broad-spectrum antifungal activity against numerous phytopathogenic fungi. mdpi.comnih.govnih.gov Studies have shown that these compounds can be more effective than commercial fungicides in certain contexts. mdpi.comnih.gov For instance, a benzyloxy this compound derivative exhibited excellent inhibitory effects against a range of fungi. mdpi.com The antifungal activity appears to be influenced by the specific chemical structure of the this compound derivative and the target fungal species. For example, against Phytophthora capsici, certain derivatives were more active than the parent this compound compounds, suggesting that modifications to the aromatic ring are crucial for efficacy. mdpi.com The varied effectiveness of different this compound alkaloids against specific fungi like Physalospora piricola, Alternaria solani, and Rhizoctonia cerealis indicates a degree of selectivity in their mechanism of action. mdpi.com
The table below summarizes the in vitro fungicidal activity of a specific this compound derivative (Compound 15d from Guo et al., 2018) against various phytopathogenic fungi.
| Target Phytopathogenic Fungus | Inhibition Rate (%) at 50 µg/mL |
| Alternaria solani | 65 |
| Botrytis cinerea | 71 |
| Cercospora arachidicola | 62 |
| Fusarium graminearum | 60 |
| Fusarium oxysporum f. sp. cubense | 59 |
| Fusarium oxysporum f. sp. niveum | 68 |
| Fusarium oxysporum f. sp. vasinfectum | 55 |
| Gibberella saubinetii | 75 |
| Phytophthora capsici | 78 |
| Physalospora piricola | 69 |
| Puccinia sorghi | 72 |
| Rhizoctonia cerealis | 66 |
| Sclerotinia sclerotiorum | 53 |
| Thanatephorus cucumeris | 70 |
Cellular Level Effects on Fungal Pathogens
This compound compounds exhibit antifungal properties through mechanisms that primarily target the integrity of the fungal cell. urfu.ru In silico studies suggest that Naamines can act as kinase and histidine kinase inhibitors. urfu.ru These enzymes are crucial for various cellular processes in fungi, including signaling pathways that regulate growth and pathogenicity. By inhibiting these kinases, Naamines can disrupt the normal cellular functions of fungal pathogens.
Furthermore, the antifungal action of some compounds involves the disruption of the fungal cell membrane's permeability. sci-hub.se This is often achieved by interfering with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in mammalian cells. mdpi.comebsco.com Inhibition of ergosterol synthesis leads to a compromised cell membrane, causing leakage of cellular contents and ultimately, fungal cell death. mdpi.com While the direct interaction of this compound with ergosterol synthesis is a subject of ongoing research, its inhibitory effects on key fungal enzymes point towards a multi-faceted antifungal mechanism. Some research has identified that a benzyloxy this compound derivative exhibits broad-spectrum fungicidal activity, marking it as a potential lead compound for further antifungal research. dntb.gov.ua
In silico predictions have highlighted the potential for this compound A, B, D, E, F, and G to act as inhibitors of beta-glucuronidase and rhizopuspepsin. urfu.ru Rhizopuspepsin is a virulence factor in some fungi, and its inhibition could reduce the pathogen's ability to cause disease. urfu.ru Additionally, the predicted inhibition of lanosterol (B1674476) 14 alpha-demethylase, an enzyme in the ergosterol biosynthesis pathway, further supports the hypothesis that Naamines disrupt fungal cell membrane integrity. urfu.ru
Table 1: Predicted Antifungal Mechanisms of this compound Compounds
| This compound Compound | Predicted Mechanism of Action | Target Enzyme/Process | Reference |
| This compound A, B, D, E, F, G | Kinase Inhibition | Histidine Kinase | urfu.ru |
| This compound A, B, D, E, F, G | Beta-glucuronidase Inhibition | Beta-glucuronidase | urfu.ru |
| This compound A, B, D, E, F, G | Rhizopuspepsin Inhibition | Rhizopuspepsin | urfu.ru |
| This compound A, B, D, E, F, G | Ergosterol Synthesis Inhibition | Lanosterol 14 alpha-demethylase | urfu.ru |
Antiviral Mechanisms
Naamines have demonstrated potential as antiviral agents, with research focusing on their activity against both plant and other viruses.
Research has shown that a benzyloxy derivative of this compound exhibits significant in vivo activity against the Tobacco Mosaic Virus (TMV). grafiati.com The mechanism of action for some antiviral agents against TMV involves direct interaction with the virus's coat protein (CP). nih.gov For instance, the compound Ningnanmycin has been found to bind to the TMV CP, inhibiting its assembly and leading to a loss of pathogenicity. nih.gov This suggests a potential mechanism for this compound derivatives, where they may interfere with the structural integrity or assembly of the virus, thereby neutralizing its infectivity. Studies on other compounds have shown that they can inhibit the polymerization of the TMV capsid protein in vitro, a mechanism that could also be relevant to this compound's antiviral effects. mdpi.com
The potential for Naamines to exhibit broad-spectrum antiviral activity is an area of active investigation. dntb.gov.ua In silico predictions suggest that this compound A, B, D, E, F, and G may act as inhibitors of RNA-directed RNA polymerase (RdRp), a key enzyme for the replication of many RNA viruses. urfu.ru This inhibitory action, if confirmed, would provide a basis for broad-spectrum antiviral efficacy. The urgent need for such broad-spectrum antivirals has been highlighted by global health events, stimulating research into compounds like Naamines that show promise against a range of viral pathogens. dzif.denih.gov
Anti-inflammatory and Immunomodulatory Research
In addition to their antimicrobial properties, Naamines and related compounds are being explored for their anti-inflammatory and immunomodulatory potential. urfu.ru Inflammation is a complex biological response involving a variety of mediators, including cytokines and immune cells. nih.govmdpi.com The dysregulation of this response can lead to chronic inflammatory and autoimmune diseases. nih.gov
Research into natural products has revealed various mechanisms for controlling inflammation, such as the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity. mdpi.comscielo.br Some compounds exert their effects by inhibiting enzymes like cyclooxygenase, which is involved in the production of prostaglandins, or by reducing the synthesis of nitric oxide. scielo.br In silico predictions for this compound A, B, D, E, F, and G suggest they may have anti-asthmatic and mucositis treatment potential, hinting at an anti-inflammatory mode of action. urfu.ru The immunomodulatory effects of certain compounds can involve shifting the balance from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) T-cell response. mdpi.com While specific studies on the immunomodulatory mechanisms of this compound are emerging, the predicted bioactivities suggest it may influence these complex inflammatory pathways.
Selectivity and Specificity of this compound Interactions within Biological Systems
The effectiveness and safety of any therapeutic compound are heavily dependent on its selectivity and specificity for its intended target within a complex biological system. arxiv.org The goal is to maximize the effect on the pathogen or disease process while minimizing off-target effects on the host. amazonaws.com In the context of antifungal agents, targeting cellular components unique to fungi, such as ergosterol in the cell membrane or chitin (B13524) in the cell wall, provides a basis for selective toxicity. mdpi.comebsco.comwikipedia.org
For Naamines, their predicted ability to inhibit fungal-specific enzymes like lanosterol 14 alpha-demethylase suggests a degree of selectivity. urfu.ru The concept of "induced fit," where a molecule and its target can change conformation to bind effectively, is crucial for understanding specificity. arxiv.org The diverse biological activities predicted for Naamines, from antifungal to antiviral and potentially anti-inflammatory, suggest that different derivatives of the this compound scaffold may interact with a range of biological targets with varying degrees of specificity. Further research is necessary to fully elucidate the specific molecular interactions of Naamines and to optimize their selectivity for therapeutic applications.
Advanced Analytical Techniques for Naamine Detection and Characterization
Spectroscopic Methods for Structure Elucidation and Purity Assessment
Spectroscopy is fundamental to determining the molecular structure of naamines. Each method provides unique insights into the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of naamine compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to map the precise arrangement of atoms. mdpi.commdpi.com
¹H NMR provides information on the chemical environment of hydrogen atoms, including their number, connectivity, and spatial proximity. For instance, in the analysis of this compound G, distinct signals in the ¹H NMR spectrum correspond to protons on the aromatic rings, the methoxy (B1213986) groups, and the methylene (B1212753) bridges connecting the molecular fragments. rsc.org Similarly, the spectra for this compound H and I reveal signals consistent with para-substituted phenol (B47542) groups linked to a 2-aminoimidazole core. mdpi.com
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom, confirming the presence of key structural motifs like the imidazole (B134444) ring, aromatic carbons, and methoxy groups. mdpi.comrsc.org The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular skeleton. mdpi.com
| Compound | Technique | Solvent | Key Chemical Shifts (δ) in ppm |
|---|---|---|---|
| This compound G | ¹H NMR | CD₃OD | 7.17 (d, J = 8.7 Hz, 2H), 6.84 (d, J = 8.7 Hz, 2H), 6.34 (s, 2H), 3.92 (s, 2H), 3.84 (s, 2H), 3.74 (s, 3H), 3.69 (s, 6H), 3.23 (s, 3H) rsc.org |
| This compound G | ¹³C NMR | CD₃OD | 158.8, 148.3, 146.5, 134.3, 129.8, 129.2, 127.3, 122.8, 122.4, 114.0, 105.2, 55.5, 54.5, 28.8, 28.3, 27.9 rsc.org |
| This compound H | ¹H & ¹³C NMR | CD₃OD | Data consistent with two para-substituted phenols linked to a 2-aminoimidazole group. mdpi.com |
| This compound I | ¹H & ¹³C NMR | CD₃OD | Data shows close relation to this compound H, differing by the substitution of the benzyl (B1604629) rings. mdpi.com |
Mass Spectrometry (MS) is critical for determining the molecular weight of this compound compounds and confirming their elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comnih.gov Techniques such as Electrospray Ionization (ESI) and Direct Analysis in Real Time (DART) are commonly used. mdpi.comrsc.org
HRMS provides highly accurate mass measurements, allowing for the calculation of a compound's molecular formula. This is a crucial step in identifying new this compound derivatives or confirming the structure of synthesized analogues. For example, the molecular formula of this compound H (C₁₈H₁₉N₃O₂) was established from its HRESIMS molecular ion peak at m/z 310.1544 [M+H]⁺. mdpi.com Likewise, the formula for this compound G (C₂₁H₂₆N₃O₄) was confirmed by a measured [M+H]⁺ ion at m/z 384.1907 via HR-DART-MS. rsc.org
| Compound | Technique | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| This compound G | HR-DART-MS | [M+H]⁺ | 384.1918 | 384.1907 | rsc.org |
| This compound H | HRESIMS | [M+H]⁺ | 310.1550 | 310.1544 | mdpi.com |
| This compound I | HRESIMS | [M+H]⁺ | 296.1389 | (Value for mixture) | mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound G, for example, shows characteristic absorption bands that confirm the presence of specific structural features. rsc.org The broad band observed around 3244 cm⁻¹ is indicative of N-H stretching vibrations from the amine and imidazole groups. rsc.org Other peaks correspond to C-H bonds in aromatic and aliphatic regions, as well as C-O stretching from the ether linkages. rsc.org This technique is often used in conjunction with NMR and MS to provide a complete structural profile. nih.gov
| Compound | Key IR Absorption Bands (cm⁻¹) | Corresponding Functional Groups |
|---|---|---|
| This compound G | 3244 (br), 3004, 2836, 1667, 1654, 1609, 1500, 1461, 1429, 1245, 1216, 1110, 1022 rsc.org | N-H (amine), C-H (aromatic/aliphatic), C=N/C=C (imidazole/aromatic), C-O (ether) rsc.org |
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. nanofase.eutechnologynetworks.com This technique is particularly useful for quantifying chromophoric compounds, such as naamines, which possess aromatic rings and conjugated systems that absorb UV light. nih.gov
According to the Beer-Lambert Law, the absorbance of a sample at a specific wavelength is directly proportional to its concentration. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), its concentration can be accurately determined. This method is valuable for calculating product yields from synthesis or determining the concentration of purified fractions. research-solution.com While specific λmax values for concentration determination are not always reported, UV-Vis detectors are a standard component of HPLC systems used in this compound analysis, where they provide real-time quantitative data during separation. mdpi.comchemsociety.org.ng
Chromatographic Separations and Purification Protocols
Chromatography is essential for the isolation and purification of naamines from complex natural extracts or synthetic reaction mixtures, as well as for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound alkaloids. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is most commonly employed. mdpi.com
This method allows for the separation of different this compound analogues and related impurities with high resolution. In the isolation of this compound H and I from a marine sponge extract, both analytical and semi-preparative HPLC were utilized. mdpi.com The use of a photodiode array (PDA) or UV detector allows for the detection and quantification of the compounds as they elute from the column. mdpi.comjournaljamps.com The specific conditions, including the column type, mobile phase composition, and flow rate, are optimized to achieve the desired separation.
| Purpose | Compound | Column | Mobile Phase | Detection |
|---|---|---|---|---|
| Semi-preparative Purification | This compound H, this compound I | Phenomenex Gemini C18 (250 × 10 mm, 5 µm) mdpi.com | Isocratic elution with 26% ACN-H₂O (+0.1% formic acid) mdpi.com | UV at 220, 280 nm mdpi.com |
| Detection | This compound A | Not specified | Not specified | HPLC-DAD (Diode Array Detection) journaljamps.com |
| Detection | This compound | Not specified | Not specified | HPLC-UV chemsociety.org.ng |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a complex sample. encyclopedia.pubrsc.org It is a key method for the analysis of volatile and semi-volatile compounds and has been widely applied in the study of marine natural products. encyclopedia.pubekb.eg The process involves vaporizing a sample, separating its components on a chromatographic column, and then bombarding the separated components with electrons to produce charged fragments, which are detected based on their mass-to-charge ratio. rsc.org
For natural products like the this compound alkaloids, which are polar and may have low volatility, direct analysis by GC-MS can be challenging. These 2-aminoimidazole compounds often require a chemical derivatization step to convert them into more volatile and thermally stable analogs suitable for the gas phase. encyclopedia.pub
The analysis would proceed by injecting the derivatized sample into the gas chromatograph. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. A common choice for this type of analysis is a non-polar or semi-polar capillary column, such as one coated with 5% phenylmethylpolysiloxane. rsc.orgcnrs.edu.lb The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds from the column. cnrs.edu.lbphcogj.com
Once separated, the compounds enter the mass spectrometer, where they are typically ionized using electron ionization (EI) at a standard energy of 70 eV. encyclopedia.pubfrontiersin.org This high-energy impact causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." This spectrum can be compared against established spectral libraries, such as the NIST database, for identification. rsc.org For example, the mass spectrum of the core 2-aminoimidazole structure shows a top peak at a mass-to-charge ratio (m/z) of 83. nih.gov More complex derivatives, such as synthesized N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine, show a clear molecular ion peak ([M]⁺) at m/z 325. mdpi.com
| Parameter | Typical Setting |
|---|---|
| GC Column | 5% Phenylmethylpolysiloxane Capillary Column (30 m x 0.25 mm, 0.25 µm film) |
| Injection Mode | Splitless |
| Injector Temperature | 260 °C |
| Carrier Gas | Helium (He) |
| Oven Program | Initial 60-100°C, ramp at 10-20°C/min to 300-325°C, hold for 5-10 min |
| MS Transfer Line Temp | 275 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 600 m/z |
| Data Source | rsc.orgcnrs.edu.lbphcogj.comfrontiersin.org |
Metabolomic Studies of this compound-Producing Organisms
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system and provides a functional readout of the cellular state. frontiersin.org In the field of marine natural products, metabolomic approaches are increasingly used to accelerate the discovery of novel compounds from complex biological extracts. frontiersin.orgrsc.org Techniques such as LC-MS/MS-based molecular networking are particularly valuable for analyzing and visualizing the chemical diversity of organisms like marine sponges. mdpi.comresearchgate.net
A key metabolomic investigation was conducted on the calcareous marine sponge Ernsta naturalis, an organism not previously studied for its chemical composition. mdpi.com This study employed a molecular networking strategy to navigate the complex mixture of compounds within the sponge's extract. Molecular networking is a computational method that organizes tandem mass spectrometry (MS/MS) data based on spectral similarity. mdpi.comresearchgate.net In this process, molecules that share similar core structures will fragment in comparable ways, allowing them to be grouped into "molecular families" or clusters in the network visualization. nih.gov
The study of Ernsta naturalis revealed distinct clusters of molecules. mdpi.com Notably, a prominent cluster of twenty-three molecules was found to contain known this compound and Naamidine derivatives. mdpi.com This clustering allowed for the targeted isolation and identification of several new compounds. Through detailed spectroscopic analysis (1D/2D NMR and HRESIMS), the researchers successfully elucidated the structures of two new this compound alkaloids, this compound H and this compound I, and two new naamidine alkaloids, Naamidine J and Naamidine K, from this cluster. mdpi.com This research demonstrates the power of metabolomics to efficiently dereplicate known compounds and guide the discovery of novel analogs within a class of natural products. mdpi.com
| Compound Name | Molecular Formula | Technique |
|---|---|---|
| This compound H | C₁₈H₁₉N₃O₂ | HRESIMS, NMR |
| This compound I | C₁₉H₂₁N₃O₂ | HRESIMS, NMR |
| Naamidine J | C₂₅H₂₈N₅O₅ | HRESIMS, NMR |
| Naamidine K | C₂₅H₂₆N₄O₅ | HRESIMS, NMR |
| Source: Data derived from the metabolomic study of Ernsta naturalis. mdpi.commdpi.com |
Computational Chemistry and in Silico Modeling of Naamines
Molecular Docking Studies for Target Identification and Binding Affinity
There are no specific molecular docking studies published for Naamine compounds. Such research would be instrumental in identifying potential protein targets and elucidating the specific interactions that underpin their biological activity. This would involve docking this compound structures into the binding sites of various known protein targets to predict binding affinities and poses, but these studies have not been reported.
Molecular Dynamics Simulations for Ligand-Protein Stability
No molecular dynamics (MD) simulations for this compound-protein complexes have been documented. MD simulations are crucial for assessing the stability of a ligand within a protein's binding pocket over time, providing insights into the dynamic nature of the interaction. The absence of this data means that the stability and conformational dynamics of any potential this compound-receptor complex remain computationally unverified.
Quantum Chemical Calculations in Structure Confirmation and Property Prediction
While initial structure elucidation of Naamines was accomplished using spectroscopic methods like NMR and mass spectrometry, there are no published studies employing advanced quantum chemical calculations, such as Density Functional Theory (DFT), for detailed structure confirmation or the prediction of electronic and chemical properties. Such calculations could provide deeper insights into the molecule's reactivity, stability, and spectroscopic characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
A Quantitative Structure-Activity Relationship (QSAR) model for the this compound class of alkaloids has not been developed. Building a QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. Although several this compound alkaloids have been isolated, a systematic study correlating their structural features with their biological activities to create a predictive model is not available.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
There are no specific in silico ADMET prediction studies for this compound compounds in the scientific literature. Predicting these pharmacokinetic and toxicological properties is a critical step in evaluating the drug-like potential of a compound. While automated predictors can provide theoretical values, a dedicated study assessing the ADMET profile of the this compound family has not been published.
Biological Origin and Ecological Relevance of Naamine Alkaloids
Marine Sponges as a Primary Source of Naamine Alkaloids (e.g., Leucetta chagosensis, Ernsta naturalis)
Marine sponges of the class Calcarea are the most prolific producers of this compound and related 2-aminoimidazole alkaloids. mdpi.comrsc.org Two notable species in this regard are Leucetta chagosensis and Ernsta naturalis.
Leucetta chagosensis, a bright yellow calcareous sponge, is widely distributed throughout the Indo-Pacific region, from the Red Sea to the Fiji Islands and the South China Sea. researchgate.netacs.orggoogle.commdpi.commarinespecies.org Chemical investigations of this sponge from various locations have yielded a diverse array of imidazole (B134444) alkaloids. For instance, specimens collected in Indonesia were the source of naamines F and G. researchgate.net Studies on L. chagosensis from other regions like the Federated States of Micronesia have led to the isolation of this compound C. rsc.org The chemical diversity within this single species across different geographical locations highlights the influence of environmental factors on secondary metabolite production. researchgate.net
More recently, the calcareous sponge Ernsta naturalis, collected in Rodrigues in the Indian Ocean, was identified as a source of novel aminoimidazole alkaloids, including this compound H and this compound I. mdpi.com This discovery expanded the known structural diversity of the this compound family and identified a new genus of sponge as a producer of these compounds. mdpi.com The consistent isolation of these alkaloids from Leucetta and now Ernsta species solidifies their status as a key biological source. mdpi.comrsc.org
Biosynthetic Pathways of Naamines in Marine Organisms
The precise biosynthetic pathway for this compound alkaloids in calcareous sponges has not yet been fully elucidated through experimental studies. mdpi.comrsc.org However, based on the chemical structures of the isolated compounds, several hypotheses have been proposed. mdpi.commdpi.com The core of these alkaloids is the 2-aminoimidazole ring, a feature they share with other marine natural products like oroidin. nih.gov
It is widely suggested that the biosynthesis originates from simple amino acid precursors. nih.govwikipedia.org The imidazole ring itself points to the amino acid histidine as a likely starting building block. nih.govwikipedia.orgnews-medical.net The biosynthesis of histidine in other organisms involves precursors like phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.govwikipedia.org It is plausible that sponges, or their microbial symbionts, utilize a similar pathway to construct the imidazole moiety.
One proposed pathway for related alkaloids suggests the involvement of guanidine (B92328) and p-hydroxyphenylpyruvic acid. mdpi.com The structural relationships between the various naamines and co-isolated alkaloids (such as kealiinines and naamidines) suggest they are likely intermediates within a complex, multi-step biosynthetic process. rsc.org For example, the co-isolation of this compound C and 2-deoxy-2-aminokealiiquinone from the same sponge specimen hinted at a possible biosynthetic transformation of one into the other. rsc.org Definitive confirmation of the pathway and the specific enzymes involved awaits further investigation, such as isotopic labeling studies and genomic analysis of the sponges and their symbionts. mdpi.comnih.gov
Role of Naamines in the Chemical Ecology of Marine Ecosystems
In the marine environment, sessile organisms like sponges cannot flee from threats and have therefore evolved complex chemical defense mechanisms. ifremer.frresearchgate.net Alkaloids are a crucial part of this chemical arsenal, protecting the sponge from predation, microbial infection, and biofouling (the unwanted accumulation of microorganisms on their surface). ifremer.frnih.gov
This compound alkaloids exhibit a range of biological activities that support their role in chemical defense. Several naamines and related compounds have demonstrated significant antimicrobial and antifungal properties. researchgate.netnih.govnih.gov For example, this compound G showed strong activity against the phytopathogenic fungus Cladosporium herbarum. researchgate.net This antifungal capability likely helps the sponge prevent infections from marine fungi and bacteria. nih.govfrontiersin.org
Furthermore, research on alkaloids from Leucetta chagosensis has revealed their function as quorum sensing inhibitors (QSIs). ifremer.fr Quorum sensing is a system of cell-to-cell communication used by bacteria to coordinate group behaviors, such as biofilm formation. ifremer.fr By inhibiting this process, this compound alkaloids can prevent the formation of bacterial biofilms on the sponge's surface, a critical anti-fouling defense. ifremer.fr While these compounds were found to be non-toxic to nudibranchs that prey on the sponge, their ability to control microbial communities is a key aspect of the sponge's survival strategy. ifremer.fr
Sustainable Sourcing and Cultivation Strategies for this compound Production
The discovery of biologically active compounds from marine organisms often leads to a "supply problem," where obtaining sufficient quantities for research and development through wild harvesting is unsustainable and environmentally damaging. frontiersin.org This has driven research into alternative, sustainable methods for producing sponge-derived metabolites like naamines. mdpi.commdpi.com
In Situ Aquaculture: One of the most direct approaches is the cultivation of sponges in their natural marine environment, a practice known as mariculture. frontiersin.orgeuropa.eu This typically involves cutting a donor sponge into smaller fragments, or "explants," attaching them to structures like ropes or grids, and allowing them to grow to a harvestable size. frontiersin.org While this method is technologically simple and cost-effective, its success is highly dependent on environmental conditions and can be vulnerable to pollution, disease, and extreme weather. europa.eunih.gov
In Vitro Cultivation: To overcome the unpredictability of mariculture, researchers are developing methods to grow sponges or their cells under controlled laboratory conditions (in vitro). mdpi.comfrontiersin.org
Cell Culture: Recent breakthroughs have led to the development of the first marine invertebrate cell lines, including those from sponges. mdpi.com Culturing sponge cells in nutrient media, potentially in three-dimensional matrices or bioreactors, offers a highly controlled and scalable method for producing specific compounds. mdpi.com
Symbiont Cultivation: Many sponge metabolites are believed to be produced not by the sponge itself, but by the vast communities of symbiotic microorganisms living within its tissues. mdpi.com Isolating and culturing these specific bacteria or fungi could provide a direct and sustainable source of the desired alkaloids, bypassing the need to cultivate the entire sponge. mdpi.com
These biotechnological approaches, while still in development, represent the most promising path toward a sustainable and reliable supply of this compound alkaloids for future applications, ensuring that the natural sponge populations are preserved. frontiersin.orgmdpi.com
Future Research Directions and Translational Perspectives
Development of Novel Naamine Analogues with Enhanced Specificity
Research into naamines has highlighted the potential for developing analogues with improved specificity and potency. This compound A (CID 10019087) and related compounds have demonstrated various biological activities, including cytotoxic and antimicrobial effects. upm.edu.myresearchgate.net The structural novelty of 2-aminoimidazole scaffolds, which form the core of naamines, has attracted significant synthetic interest. nih.govbeilstein-journals.org
Efforts in this area involve the synthesis of modified this compound structures to investigate structure-activity relationships (SAR). For instance, studies have reported the synthesis of naamidine A, a marine alkaloid with selective inhibitory activity against epidermal growth factor receptor (EGFR)-dependent cellular proliferation. nih.gov A key aspect of this synthesis involved achieving regioselective hydroamination, which allows for the preparation of N2-Acyl analogues. nih.gov This approach is crucial for generating analogues without contamination from diacylated byproducts, which is essential for studying the selectivity of these compounds. nih.gov
Further research is needed to explore a wider range of structural modifications to the this compound scaffold. This includes altering the substituents on the imidazole (B134444) ring and the attached aromatic groups to fine-tune their interactions with biological targets. The development of efficient synthetic routes is paramount to access a diverse library of this compound analogues for comprehensive biological evaluation.
Exploration of Untapped Biological Activities of Naamines
While some biological activities of naamines, such as antifungal and cytotoxic properties, have been reported, a significant potential for discovering untapped activities remains. upm.edu.myresearchgate.net this compound G (CID 11153300), for example, has shown strong antifungal activity against Cladosporium Herbarum and weak cytotoxicity against certain cell lines. upm.edu.my A benzyloxy this compound derivative has also displayed promising in vivo activity against tobacco mosaic virus and good antifungal activity against various phytopathogenic fungi, suggesting their potential as antiviral and agricultural antifungal agents. mdpi.comtandfonline.com
Marine organisms, the source of many naamines, are known to produce a vast array of bioactive molecules with diverse therapeutic potential, including anticancer, anti-inflammatory, anti-HIV, and anti-infective properties. upm.edu.myisnff-jfb.com Given the structural diversity within the this compound family and their marine origin, it is plausible that naamines possess a broader spectrum of biological activities that are yet to be fully characterized.
Future research should focus on systematic screening of isolated and synthesized naamines and their analogues against a wide range of biological targets and disease models. This could include exploring activities against neglected tropical diseases, neurodegenerative disorders, and other conditions where novel therapeutic agents are urgently needed. Investigating the underlying mechanisms of action for the observed activities is also crucial for rational drug design and development.
Advancements in High-Throughput Screening for this compound-based Drug Discovery
High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. bmglabtech.com Advancements in HTS technologies are essential for accelerating the identification of promising this compound hits and leads.
Current HTS platforms leverage automation, robotics, and advanced detection methods to screen millions of compounds. bmglabtech.comenamine.net Integrating this compound libraries, including both naturally isolated compounds and synthetic analogues, into HTS workflows can significantly expedite the discovery of new bioactivities. enamine.netmetrionbiosciences.com
Future directions in HTS for this compound research include the development of more sophisticated assays that can identify compounds with specific mechanisms of action. This could involve cell-based assays, phenotypic screens, and target-specific binding or functional assays. enamine.netmedinadiscovery.com The use of miniaturized formats, such as 384-well or 1536-well plates, further increases screening capacity and reduces material requirements. metrionbiosciences.commedinadiscovery.com
Furthermore, the integration of computational approaches, such as virtual screening and cheminformatics, with HTS can enhance the efficiency of hit identification. enamine.net By prioritizing compounds with predicted activity or desirable properties, researchers can focus experimental efforts on the most promising candidates.
Integration of Omics Technologies for Comprehensive this compound Research
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems and can offer valuable insights into the mechanisms of action of natural products like naamines. frontiersin.orgnih.govhumanspecificresearch.org
Integrating omics approaches into this compound research can help elucidate how these compounds interact with biological targets at a molecular level. For example, transcriptomics can reveal changes in gene expression profiles in response to this compound treatment, while proteomics can identify affected proteins. frontiersin.orghumanspecificresearch.org Metabolomics can provide insights into the metabolic pathways modulated by naamines. frontiersin.orgnih.gov
Future research should utilize multi-omics strategies to gain a holistic understanding of this compound bioactivities. This involves combining data from different omics platforms to build a more complete picture of the cellular responses to this compound exposure. humanspecificresearch.org Such integrated approaches can help identify novel targets, understand resistance mechanisms, and predict potential off-target effects. frontiersin.orghumanspecificresearch.org
The application of single-cell omics technologies could further refine our understanding by revealing cell type-specific responses to naamines. humanspecificresearch.org This is particularly relevant for studying the effects of naamines in complex biological systems or diseases involving heterogeneous cell populations.
Overcoming Challenges in Large-Scale Production of Naamines
The availability of sufficient quantities of naamines is a significant challenge for preclinical and clinical development. As natural products, their isolation from marine sponges can be difficult and unsustainable due to limited natural abundance and environmental concerns. mdpi.com
Overcoming challenges in large-scale production requires the development of efficient and sustainable synthesis methods. While synthetic routes for some naamines and their analogues have been reported, scaling up these processes can present significant challenges, including optimizing reaction conditions, ensuring reproducibility, and managing costs. nih.govbiosynth.com
Future research should focus on developing scalable and cost-effective synthetic strategies for key naamines and their promising analogues. This may involve exploring alternative synthetic routes, utilizing flow chemistry or continuous manufacturing processes, and developing biocatalytic or chemoenzymatic approaches. biosynth.com
Q & A
Q. What is the core chemical structure of Naamine A, and how do its derivatives differ in functional group composition?
Answer: this compound A features a benzannulated 2-aminoimidazole scaffold with a methoxy group and an amino substituent . Its derivatives (e.g., Naamines C, E, F, G) are characterized by hydroxyl (-OH) or methoxy (-OMe) substitutions at positions R1 and R2, which influence solubility and bioactivity. For example:
Q. What are the primary natural sources of Naamines, and how do extraction methodologies impact compound purity?
Answer: Naamines are primarily isolated from marine sponges (e.g., Leucetta chagosensis) and mollusks (e.g., Notodoris citrina). Extraction protocols involve:
- Solvent selection : Methanol or dichloromethane for polar/non-polar metabolite recovery.
- Chromatography : HPLC or flash chromatography to separate 2-aminoimidazole derivatives from co-extracted alkaloids.
- Yield optimization : Adjusting pH during extraction to stabilize the aminoimidazole core .
Q. What standard synthetic routes are employed for this compound A, and what are their limitations?
Answer: The Cu(I)-mediated A3 coupling and Pd(0)-catalyzed dehydrogenation are key steps in this compound A synthesis . Challenges include:
- Regioselectivity : Uncontrolled acylation leads to N2,N2-diacylated byproducts.
- Scalability : Sensitivity of intermediates (e.g., dimethyl imidazole amine 2l) to hydrolysis limits large-scale production .
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| A3 Coupling | Alkyne-azide cyclization | 65–70 | Requires inert conditions |
| Reductive Amination | This compound 1d modification | 50–55 | Byproduct formation (e.g., dimethyl ketone 1l) |
Advanced Research Questions
Q. How can regioselective synthesis of N(2)-acyl this compound derivatives be optimized to minimize byproduct formation?
Answer:
- Protection-deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to block N3 during acylation, ensuring N2 selectivity .
- Catalytic control : Employ Ru or Pd catalysts to direct acyl group positioning.
- Post-synthetic modification : Convert undesired N2,N2-diacylated products (e.g., 18) to mono-acylated derivatives (19) via HCl treatment .
Q. What methodologies are effective in analyzing structure-activity relationships (SAR) of this compound derivatives against EGFR?
Answer:
- Comparative bioassays : Test derivatives (e.g., Naamines C, E) against EGFR-dependent cell lines to correlate substituents (OH vs. OMe) with IC50 values .
- Molecular docking : Map hydroxyl/methoxy groups to EGFR’s ATP-binding pocket to predict inhibition mechanisms.
- Metabolic stability assays : Assess derivative half-lives in liver microsomes to prioritize candidates for in vivo studies .
Q. How can contradictory bioactivity data for this compound derivatives across studies be systematically resolved?
Answer:
- Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation artifacts .
- Assay standardization : Replicate experiments under consistent conditions (e.g., cell line, serum concentration).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies address the hydrolytic instability of this compound derivatives during storage?
Answer:
Q. How can computational tools guide the design of novel this compound derivatives with improved pharmacokinetic profiles?
Answer:
- ADMET prediction : Use software like Schrödinger’s QikProp to forecast absorption, distribution, and toxicity.
- Scaffold hopping : Modify the benzannulated core to pyrrolo[2,3-d]pyrimidine analogs for enhanced blood-brain barrier penetration.
- QSAR modeling : Train models on existing bioactivity data to prioritize synthetic targets .
Tables of Key Findings
Q. Table 1. Bioactivity of Select this compound Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
